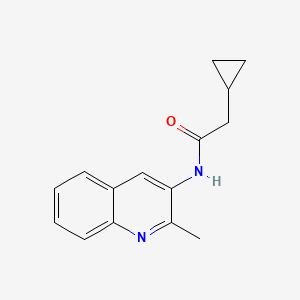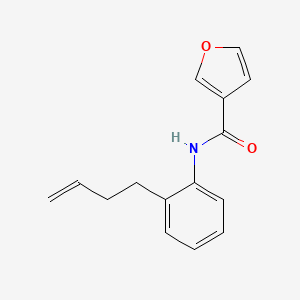
2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s structure includes a quinoline ring, which is a nitrogen-containing heterocyclic aromatic compound, and a cyclopropyl group attached to an acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide typically involves the following steps:
-
Formation of the Quinoline Ring: : The quinoline ring can be synthesized using various methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with different reagents and conditions to form the quinoline nucleus.
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced through cyclopropanation reactions, which involve the addition of a carbene to an alkene. Common reagents for this reaction include diazomethane or Simmons-Smith reagents.
-
Formation of the Acetamide Moiety: : The acetamide group can be introduced by reacting the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the acetamide group.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinoline ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives and amines.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
-
Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
-
Medicine: : The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer .
-
Industry: : It is used in the production of dyes, catalysts, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity . This can result in the disruption of cellular processes and the induction of cell death in microbial and cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide can be compared with other quinoline derivatives, such as:
-
Chloroquine: : An antimalarial drug with a similar quinoline structure but different substituents.
-
Quinoline N-oxides: : Oxidized derivatives of quinoline with distinct biological activities.
-
Quinoline-based Anticancer Agents: : Compounds with modifications on the quinoline ring that enhance their anticancer properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-14(17-15(18)8-11-6-7-11)9-12-4-2-3-5-13(12)16-10/h2-5,9,11H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXWFVZUIKNTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1NC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)
![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)

![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)
![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
